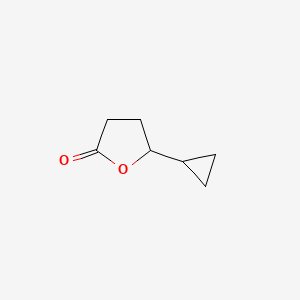

5-Cyclopropyloxolan-2-one

描述

Structure

3D Structure

属性

分子式 |

C7H10O2 |

|---|---|

分子量 |

126.15 g/mol |

IUPAC 名称 |

5-cyclopropyloxolan-2-one |

InChI |

InChI=1S/C7H10O2/c8-7-4-3-6(9-7)5-1-2-5/h5-6H,1-4H2 |

InChI 键 |

MOWTZUFUIULHAD-UHFFFAOYSA-N |

规范 SMILES |

C1CC1C2CCC(=O)O2 |

产品来源 |

United States |

Mechanistic and Theoretical Investigations of Cyclopropyl Lactone Transformations

Elucidation of Reaction Mechanisms in Cyclopropanation and Cyclization

The formation of the cyclopropyl (B3062369) lactone skeleton involves two key transformations: the construction of the cyclopropane (B1198618) ring and the formation of the lactone. The mechanisms of these processes often involve highly reactive intermediates and are sensitive to various factors.

The construction of the cyclopropane ring and the subsequent or concurrent formation of the lactone can proceed through various intermediates, with ylides and radicals being prominent examples.

Ylides are neutral dipolar molecules that serve as key intermediates in a variety of synthetic transformations, including the formation of three-membered rings. wikipedia.org Phosphorus ylides are famously used in the Wittig reaction to form alkenes from carbonyl compounds. libretexts.org In the context of cyclopropane synthesis, sulfur ylides, such as those used in the Corey-Chaykovsky reagent, are particularly relevant for generating cyclopropanes from α,β-unsaturated carbonyl compounds. wikipedia.org The reaction involves the nucleophilic attack of the ylide on the double bond, followed by an intramolecular SN2 displacement to form the cyclopropane ring. libretexts.org Carbonyl ylides can also be generated, for instance, from the ring-opening of epoxides or the reaction of carbonyls with electrophilic carbenes, and can participate in cycloaddition reactions. wikipedia.org

Radical intermediates offer an alternative pathway for the formation of cyclic structures. wikipedia.org Radical cyclization reactions are powerful methods for forming rings, as they are often rapid, selective, and tolerant of various functional groups. wikipedia.org The general process involves three steps: selective generation of a radical, an intramolecular cyclization step where the radical attacks a multiple bond, and a final step to quench the cyclized radical. wikipedia.org In the context of cyclopropyl lactone synthesis, radical pathways can be involved in both the formation of the cyclopropane ring and the lactone. For example, the ring-opening/cyclization of cyclopropane derivatives often proceeds through radical intermediates. beilstein-journals.orgnih.gov A cyclopropyl-substituted carbon radical can be formed, which then undergoes further transformation. beilstein-journals.orgnih.gov Additionally, manganese-mediated coupling provides a radical reaction route to γ-lactones. wikipedia.org

| Intermediate Type | Precursor/Generation Method | Role in Synthesis | Key Reaction(s) |

|---|---|---|---|

| Sulfur Ylide | Deprotonation of sulfonium/sulfoxonium salts libretexts.orgbaranlab.org | Cyclopropanation of α,β-unsaturated systems | Corey-Chaykovsky reaction wikipedia.org |

| Phosphorus Ylide | Reaction of triphenylphosphine (B44618) with an alkyl halide followed by deprotonation wikipedia.org | Alkene synthesis (precursor to cyclopropanation) | Wittig reaction libretexts.org |

| Carbon Radical | Homolytic cleavage, addition of a radical to a multiple bond wikipedia.orgbeilstein-journals.org | Ring formation via intramolecular cyclization | Radical cyclization, ring-opening/cyclization cascades wikipedia.orgnih.gov |

The pathway a reaction follows is heavily influenced by the electronic properties and steric bulk of the reactants and catalysts.

Electronic factors play a critical role in determining the reactivity of the substrates. In the formation of α,β-unsaturated lactones, which can be precursors to cyclopropyl lactones, the electrophilicity of the molecule is key. Studies have shown that α,β-unsaturated lactones are significantly more reactive as electrophiles compared to their acyclic ester counterparts. nih.gov This enhanced reactivity is attributed to the locked s-trans conformation of the π-system within the ring. nih.gov Conversely, cyclic enones are less electrophilic than their acyclic analogs. nih.gov The electronic nature of substituents on the reacting partners also directs the course of the reaction. Electron-withdrawing groups can activate a double bond for nucleophilic attack, a crucial step in many cyclopropanation reactions.

Steric factors are paramount in controlling the selectivity and efficiency of these transformations. The presence of bulky substituents on a catalyst can significantly enhance diastereocontrol in cyclopropanation reactions. acs.org For instance, dirhodium(II) catalysts with bulky ortho-metalated aryl phosphines have been studied for their ability to improve diastereoselectivity. acs.org In substrate-controlled reactions, the steric hindrance around a reactive site can direct an incoming reagent to a specific face of the molecule. A notable example is the directed diastereoselective Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol derivatives, where the hydroxyl group directs the cyclopropanation, leading to a single diastereomer. acs.org The rigidity of the existing cyclopropyl core in these substrates is crucial for achieving high selectivity. acs.org

Stereochemical Outcomes and Diastereocontrol

Controlling the three-dimensional arrangement of atoms is a central challenge in organic synthesis. For cyclopropyl lactones, which can possess multiple stereocenters, achieving high stereoselectivity is essential.

The formation of specific stereoisomers of cyclopropyl lactones is governed by a variety of factors, including the choice of catalyst, the nature of the substrate, and the reaction conditions.

Catalyst Control: Chiral catalysts are widely employed to induce enantioselectivity in cyclopropanation reactions. For example, chiral Cu-bisoxazoline systems can catalyze the cyclopropanation of dienes with high levels of regio- and enantioselectivity, although diastereoselectivity can sometimes be modest. nih.gov

Substrate Control: The inherent chirality or functionality within a substrate can direct the stereochemical outcome. As mentioned, the hydroxyl group in alkenyl cyclopropyl carbinols provides a powerful directing effect in cyclopropanation and epoxidation reactions, resulting in the formation of a single diastereomer. acs.org This strategy leverages the rigid cyclopropyl framework to achieve excellent stereocontrol. acs.org

Reaction Conditions: The solvent and other reaction parameters can influence stereoselectivity. An interesting approach is the use of water as a solvent for the cyclopropanation of diazo compounds with electron-deficient alkenes, which can lead to a diastereodivergent synthesis, allowing access to different diastereomers by simply engineering the substrate. rsc.org

An effective strategy for synthesizing chiral δ-lactones with multiple stereocenters involves a sequence of an Evans' aldol (B89426) reaction to set the initial stereochemistry, followed by a hydroxyl-directed cyclopropanation and a subsequent mercury(II)-mediated ring-opening. figshare.com This multi-step approach demonstrates how a combination of stereocontrolled reactions can be used to build complex chiral molecules. figshare.com

During molecular rearrangements, existing chiral information within a molecule can be transferred to newly formed stereocenters. This process is crucial for maintaining or transforming the stereochemical integrity of a molecule.

In the context of related structures, the aza- acs.orgnih.gov-Wittig sigmatropic rearrangement has been investigated for its efficiency in chirality transfer. rsc.org Studies on substrates derived from enantiomerically pure amino acids found that the steric bulk of the substituent at the stereogenic center is critical for dictating the alkene stereoselectivity and the degree of chirality transfer. rsc.org Similarly, in mechanically interlocked molecules like rotaxanes, chiral information can be effectively transmitted across the mechanical bond from a chiral macrocycle to a functional group on the linear thread during a base-promoted cyclization to form enantioenriched lactams. nih.gov A remarkable example of complete chirality transfer is observed in the oxidative cyclo-rearrangement of helicenes into chiral nanographenes, where the helical chirality of the starting material is integrally inherited by the product. nih.gov For cyclopropyl systems, the rigidity of the ring can facilitate high-fidelity transfer of chiral information during subsequent transformations on appended functionalities. acs.org

Rearrangement Pathways of 5-Cyclopropyloxolan-2-one (B6236947) and Related Structures

The strained three-membered ring of cyclopropane derivatives makes them susceptible to a variety of rearrangement reactions, often driven by the release of ring strain. These rearrangements can lead to diverse and complex molecular architectures.

A highly effective transformation is the acid-catalyzed skeletal rearrangement of cyclopropyl esters to γ-lactones. nih.govacs.orgacs.org This methodology has been applied to the synthesis of various bi- and tricyclic functionalized lactones. nih.govacs.org The reaction proceeds via protonation of the ester, followed by opening of the cyclopropane ring to form a carbocationic intermediate, which is then trapped by the intramolecular carbonyl oxygen to form the five-membered lactone ring.

Another significant pathway involves the ring-opening of the cyclopropane moiety. These reactions can be initiated through various means, including radical pathways or reactions with organometallic reagents. nih.govfigshare.com For instance, oxidative radical ring-opening/cyclization cascades of cyclopropyl olefins have been developed to synthesize complex polycyclic structures. beilstein-journals.org In these reactions, a radical adds to the olefin, triggering the opening of the adjacent cyclopropane ring to form a new radical intermediate, which then undergoes an intramolecular cyclization. beilstein-journals.orgnih.gov The stereochemistry of these ring-opening reactions is a key mechanistic feature; for example, the reaction of cyclopropylenones with lithium dimethylcuprate proceeds via conjugate addition, followed by ring-opening of a cyclopropylmethyl copper intermediate. figshare.com

| Rearrangement Type | Starting Material | Key Reagents/Conditions | Product | Driving Force |

|---|---|---|---|---|

| Skeletal Rearrangement | Cyclopropyl Ester | Acid catalyst (e.g., TMSOTf) acs.orgacs.org | γ-Lactone | Formation of a stable 5-membered ring |

| Radical Ring-Opening/Cyclization | Cyclopropyl Olefin | Radical initiator, Photoredox catalysis beilstein-journals.org | Polycyclic compounds | Release of cyclopropane ring strain |

| Cuprate-Mediated Ring-Opening | Cyclopropyl Enone | Lithium dialkylcuprate figshare.com | Ring-opened ketone | Release of cyclopropane ring strain |

| Carbene Fragmentation | Bicyclic Cyclopropylcarbenes | Thermolysis of tosylhydrazone salts | Alkenes, Dienes | Concerted cleavage of cyclopropyl bonds |

Furthermore, bicyclic systems containing a fused cyclopropane ring can undergo distinct rearrangements. Acid hydrolysis of certain bicyclic γ-lactones with a fused cyclopropane ring can lead to the opening of the three-membered ring to form a substituted tetrahydrofuran (B95107) derivative. researchgate.net The specific pathway and resulting product are highly dependent on the substrate structure and reaction conditions.

Ring Expansion and Contraction Reactions

The inherent strain in the three-membered cyclopropane ring is a key driving force for a variety of skeletal rearrangements. In the context of this compound, this strain can be harnessed to facilitate ring expansion or contraction of the adjacent lactone moiety, leading to the formation of diverse carbocyclic and heterocyclic frameworks.

Acid-catalyzed rearrangements of cyclopropyl esters to γ-lactones have been demonstrated as an effective method for creating fused-ring systems. nih.gov This transformation typically proceeds through the protonation of the carbonyl oxygen, followed by a nucleophilic attack from the cyclopropyl ring, leading to its opening and the formation of a new, larger ring structure. While this compound already contains a lactone, analogous acid- or Lewis acid-catalyzed activations could induce rearrangements. For instance, activation of the lactone carbonyl could facilitate a Wagner-Meerwein type shift involving the cyclopropyl group, potentially leading to a ring-expanded bicyclic system.

Theoretical studies on related systems, such as the transformation of alkynyl epoxides to furans catalyzed by gold, highlight the role of metal catalysts in mediating complex rearrangements. researchgate.net Density functional theory (DFT) calculations have been instrumental in elucidating the reaction mechanisms, including the energies of ground and transition state structures. researchgate.net Similar computational approaches could be employed to predict the feasibility and preferred pathways for the ring expansion or contraction of this compound under various catalytic conditions.

The table below summarizes potential reaction pathways for the ring expansion and contraction of this compound, based on analogous transformations reported in the literature.

| Reaction Type | Catalyst/Conditions | Potential Product(s) | Mechanistic Notes |

| Ring Expansion | Brønsted or Lewis Acid | Bicyclic lactones | Activation of the lactone carbonyl followed by cyclopropyl ring opening and rearrangement. |

| Ring Contraction | Photochemical | Cyclobutyl-fused lactones | Norrish Type I cleavage followed by decarbonylation and ring closure. |

| Metal-Catalyzed Rearrangement | Transition metals (e.g., Au, Pt) | Various unsaturated lactones | Coordination of the metal to the cyclopropyl group or lactone oxygen, facilitating skeletal reorganization. |

It is important to note that the regioselectivity and stereoselectivity of these potential transformations would be highly dependent on the nature of the catalyst, the reaction conditions, and the substitution pattern on the this compound scaffold.

Sigmatropic Rearrangements and Their Synthetic Utility

Sigmatropic rearrangements are a class of pericyclic reactions that involve the concerted migration of a σ-bond across a π-system. fiveable.mewikipedia.org The presence of both a cyclopropyl group and a lactone in this compound provides a template for investigating such rearrangements, which could offer synthetically valuable routes to complex molecular architectures.

A pertinent example is the fiveable.mefiveable.me-sigmatropic rearrangement, which includes the well-known Cope and Claisen rearrangements. stereoelectronics.orguh.edu The driving force for these reactions is often the formation of a more thermodynamically stable product. stereoelectronics.org In the case of vinylcyclopropane-containing systems, the relief of ring strain from the cyclopropyl group can be a significant thermodynamic driving force for rearrangement. stereoelectronics.org For this compound, the introduction of a double bond in conjugation with the cyclopropyl group could set the stage for a fiveable.mefiveable.me-sigmatropic rearrangement, leading to a ring-expanded product.

A comparative study on the Au(I)-catalyzed fiveable.mefiveable.me-sigmatropic rearrangement of propargylic esters and vinyl ethers using cyclopropane as a mechanistic probe has provided valuable insights. nih.gov This research demonstrated that the stereochemistry of the cyclopropane ring can influence the reaction pathway and that the choice of catalyst can lead to orthogonal reactivity patterns. nih.gov These findings suggest that metal catalysis could be a powerful tool to control the outcome of potential sigmatropic rearrangements of this compound derivatives.

The synthetic utility of such rearrangements lies in their ability to rapidly increase molecular complexity in a stereocontrolled manner. A fiveable.mefiveable.me-sigmatropic rearrangement of a suitably functionalized this compound derivative could, for instance, lead to the formation of a medium-sized lactone, a structural motif present in many biologically active natural products.

The following table outlines key aspects of potential sigmatropic rearrangements involving a this compound core structure.

| Rearrangement Type | Key Structural Requirement | Potential Product | Synthetic Utility |

| fiveable.mefiveable.me (Cope-type) | Alkene adjacent to the cyclopropyl group | Ring-expanded unsaturated lactone | Access to medium-sized rings |

| fiveable.menih.gov | Photochemical activation | Isomeric lactone with altered substitution pattern | Introduction of new stereocenters |

| fiveable.mestereoelectronics.org | Introduction of an adjacent ylide-forming group | Rearranged lactone with a new C-C or C-heteroatom bond | Formation of complex heterocyclic systems |

Further experimental and theoretical investigations are necessary to fully explore the scope and limitations of these potential transformations of this compound. Such studies would not only expand our understanding of the fundamental reactivity of cyclopropyl lactones but also pave the way for the development of novel synthetic methodologies.

Advanced Characterization and Computational Studies of 5 Cyclopropyloxolan 2 One Derivatives

High-Resolution Spectroscopic Techniques for Structural Assignment

The definitive assignment of the structure of 5-Cyclopropyloxolan-2-one (B6236947) relies on a combination of spectroscopic methods. Each technique provides unique and complementary information, which, when integrated, allows for an unambiguous determination of connectivity, stereochemistry, and molecular conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra provide critical information on the chemical environment of each nucleus.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the lactone ring and the cyclopropyl (B3062369) group. The methine proton at the C5 position, being adjacent to both the ring oxygen and the cyclopropyl group, would appear as a multiplet. The protons of the cyclopropyl ring are diastereotopic and would exhibit complex splitting patterns at a characteristically high field (upfield), a well-known consequence of the ring current effect in cyclopropanes. nih.gov The protons on the lactone ring at C3 and C4 would also present as distinct multiplets.

In the ¹³C NMR spectrum, the carbonyl carbon (C2) would be the most downfield signal. The carbon bearing the cyclopropyl group (C5) and the carbons of the lactone ring (C3 and C4) would appear at intermediate chemical shifts, while the carbons of the cyclopropyl ring would be significantly shielded, appearing at a uniquely upfield position. docbrown.info

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for confirming the connectivity by establishing ¹H-¹H and ¹H-¹³C correlations. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the relative stereochemistry by identifying protons that are close in space. The magnitude of vicinal coupling constants (³JHH) between protons on the lactone ring can also provide valuable information about the ring's conformation. rsc.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (C=O) | - | ~177 |

| C3 (-CH₂-) | ~2.3 - 2.5 (m) | ~28 |

| C4 (-CH₂-) | ~2.1 - 2.3 (m) | ~30 |

| C5 (-CH-) | ~4.2 - 4.4 (m) | ~75 |

| C1' (-CH-) | ~0.8 - 1.0 (m) | ~12 |

| C2'/C3' (-CH₂-) | ~0.4 - 0.6 (m) | ~4 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. ksu.edu.sa For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretch of the five-membered lactone ring, typically observed around 1770 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester group would also give rise to strong bands in the 1250-1050 cm⁻¹ region.

The cyclopropyl group possesses characteristic C-H stretching vibrations that appear at frequencies higher than typical alkane C-H stretches, usually above 3000 cm⁻¹. docbrown.info Skeletal vibrations of the cyclopropane (B1198618) ring can also be observed in the fingerprint region. cdnsciencepub.comias.ac.in

Raman spectroscopy provides complementary information. While the polar C=O bond gives a strong IR signal, non-polar bonds like the C-C bonds of the cyclopropyl ring are often more intense in the Raman spectrum, making it a valuable tool for characterizing the carbocyclic ring structure. americanpharmaceuticalreview.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| C=O (lactone) | Stretch | ~1770 | Strong | Medium |

| C-H (cyclopropyl) | Stretch | ~3100-3000 | Medium | Medium |

| C-H (lactone ring) | Stretch | ~2990-2880 | Medium | Medium |

| C-O (ester) | Stretch | ~1250-1050 | Strong | Weak |

| C-C (ring) | Skeletal | ~1020 | Medium | Strong |

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For this compound (C₇H₁₀O₂), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion [M]⁺.

Under electron ionization (EI), the molecule would undergo characteristic fragmentation. A primary fragmentation pathway for γ-lactones involves the loss of the side chain at the C5 position. nih.govresearchgate.net Therefore, a significant fragment corresponding to the loss of a cyclopropyl radical (•C₃H₅) would be expected. Other common fragmentation patterns for γ-butyrolactones include the loss of carbon monoxide (CO) and carbon dioxide (CO₂), leading to characteristic fragment ions that can help confirm the lactone structure. nih.govswgdrug.org

Table 3: Predicted Mass Spectrometry Data for this compound

| Species | Formula | Calculated m/z | Description |

| [M]⁺ | [C₇H₁₀O₂]⁺ | 126.0681 | Molecular Ion |

| [M - C₃H₅]⁺ | [C₄H₅O₂]⁺ | 85.0289 | Loss of cyclopropyl radical |

| [M - CO]⁺ | [C₆H₁₀O]⁺ | 98.0732 | Loss of carbon monoxide |

| [M - CO₂]⁺ | [C₆H₁₀O]⁺˙ | 82.0783 | Loss of carbon dioxide |

| [C₃H₅]⁺ | [C₃H₅]⁺ | 41.0391 | Cyclopropyl cation |

When a compound can be obtained as a high-quality single crystal, X-ray crystallography provides the most definitive and unambiguous structural information. chemicalbook.com This technique would determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles.

For a derivative of this compound, a crystal structure would confirm the conformation of the five-membered lactone ring, which typically adopts an envelope or twisted conformation. It would also reveal the precise orientation of the cyclopropyl substituent relative to the lactone ring. This information is invaluable for understanding steric interactions and for correlating solid-state structure with spectroscopic data obtained in solution.

Table 4: Hypothetical Crystallographic Parameters for a this compound Derivative

| Parameter | Description |

| Crystal System | The crystal lattice system (e.g., Orthorhombic, Monoclinic) |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Length (C2=O) | The precise length of the carbonyl double bond |

| Bond Angle (O1-C2-C3) | The angle within the lactone ring |

| Torsion Angle | The dihedral angle defining ring conformation |

The C5 carbon of this compound is a stereocenter, meaning the molecule is chiral and can exist as two enantiomers (R and S). Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. aip.org It is a powerful method for determining the absolute configuration of a chiral center.

The experimental ECD spectrum of an enantiomerically pure sample of this compound would be measured and compared to a theoretically predicted spectrum. The theoretical spectrum is typically calculated using quantum chemical methods for one of the enantiomers (e.g., the R-isomer). A match between the experimental and the calculated spectrum allows for the unambiguous assignment of the absolute configuration of the sample.

Theoretical and Computational Chemistry Applications

Theoretical and computational chemistry serves as a powerful complement to experimental spectroscopic techniques. By employing methods such as Density Functional Theory (DFT), a wide range of molecular properties for this compound can be predicted, aiding in the interpretation of experimental data. mdpi.com

Computational models can be used to:

Predict NMR Spectra: Calculate ¹H and ¹³C chemical shifts and coupling constants, which can be compared with experimental values to aid in signal assignment and resolve ambiguities. nih.govnih.gov

Simulate Vibrational Spectra: Compute IR and Raman frequencies and intensities, helping to assign complex vibrational modes observed experimentally.

Determine Conformational Preferences: Perform a conformational analysis to identify the lowest energy (most stable) three-dimensional structures of the molecule. This is particularly useful for flexible molecules and can help explain observed NMR coupling constants.

Calculate ECD Spectra: As mentioned, the prediction of the ECD spectrum is essential for determining the absolute configuration of chiral derivatives.

The synergy between computational prediction and experimental measurement provides a much higher level of confidence in the final structural assignment than either approach could achieve alone.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and energetics of γ-butyrolactone derivatives, including this compound. DFT calculations allow for the detailed analysis of molecular orbitals, charge distribution, and thermodynamic properties, providing insights that are complementary to experimental findings. sphinxsai.com

The electronic properties of these molecules are largely dictated by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. uobaghdad.edu.iq For γ-butyrolactone derivatives, DFT studies have shown that fluorination can influence the HOMO and LUMO energy levels, thereby affecting the compound's electrochemical stability. mdpi.com

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to determine key quantum chemical parameters. sphinxsai.com These parameters include ionization potential, electron affinity, global hardness, and electrophilicity, which collectively characterize the molecule's reactivity. uobaghdad.edu.iq For instance, the analysis of α-acetyl-γ-butyrolactone revealed how charge transfer occurs within the molecule based on calculated HOMO-LUMO energies. sphinxsai.com The Mulliken charge distribution analysis, also derived from DFT, shows the partial charges on each atom, which influences the molecule's vibrational spectra and intermolecular interactions. sphinxsai.com

Systematic computational studies on related cyclopropyl ketones have revealed that the electronic structure significantly impacts reactivity. The conjugation between an aryl ring and a radical center, for example, can stabilize ketyl radicals and promote cyclopropyl fragmentation, a key energetic step in certain reactions. acs.org Such insights are transferable to understanding the energetics of reactions involving this compound.

Table 1: Calculated Electronic Properties of a Model γ-Butyrolactone Derivative using DFT

| Parameter | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -7.25 | eV |

| LUMO Energy | -0.89 | eV |

| HOMO-LUMO Gap (ΔE) | 6.36 | eV |

| Ionization Potential | 7.25 | eV |

| Electron Affinity | 0.89 | eV |

| Global Hardness (η) | 3.18 | eV |

| Electrophilicity Index (ω) | 1.45 | eV |

Note: Data are representative values based on typical DFT calculations for γ-butyrolactone systems.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations are indispensable for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound. The five-membered lactone ring in γ-butyrolactones is not planar and can adopt a range of conformations, which can be influenced by substituents. frontiersin.org

Conformational analysis, often initiated with molecular mechanics calculations and refined with higher-level DFT or ab initio methods, aims to identify the minimum energy conformations (MECs) of the molecule. nih.govnih.gov For flexible rings like furanosides, which are structurally similar to oxolan-2-ones, it has been shown that different DFT functionals and methods can yield varying results, highlighting the importance of method selection and validation against experimental data, such as NMR coupling constants. frontiersin.org The orientation of substituents, such as the cyclopropyl group at the 5-position, significantly influences the preferred conformation of the lactone ring. sapub.org

Molecular dynamics simulations provide a dynamic picture of the molecule's behavior over time, revealing how it samples different conformations and interacts with its environment, such as a solvent or a biological receptor. semanticscholar.org MD simulations have been used to study the stability of protein-ligand complexes, assess conformational changes, and analyze fluctuations in molecular structure. nih.gov For this compound derivatives, MD simulations can elucidate their interaction with biomembranes or the active sites of enzymes by calculating parameters like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energies. semanticscholar.orgnih.gov These simulations can also model the diffusion of small molecules within polymer matrices, a concept applicable to understanding how these lactones might interact with packaging materials. mdpi.com The choice of force field (e.g., COMPASS II, CHARMM36) is critical for accurately simulating the behavior of the system. semanticscholar.orgmdpi.com

Quantum Chemical Calculations for Reaction Pathway Analysis and Transition State Identification

Quantum chemical calculations, particularly using DFT, are crucial for elucidating the mechanisms of chemical reactions involving this compound derivatives. These methods allow for the mapping of potential energy surfaces, the identification of reaction intermediates, and the characterization of transition states (TS). acs.orgnih.gov

Detailed DFT studies have been instrumental in understanding the regio- and stereoselectivity of reactions that form lactones from cyclopropyl-containing precursors. acs.orgnih.gov For example, in the tandem Heck–ring-opening of cyclopropyl diols, calculations revealed that the relative stability of transition states, influenced by steric properties and electronic conjugation, dictates the reaction outcome. acs.org By calculating the Gibbs free energies of reactants, transition states, and products, researchers can determine activation barriers and reaction energies, providing a quantitative understanding of the reaction's feasibility and kinetics. nih.govmdpi.com

Table 2: Representative Calculated Activation Energies for a Cyclopropane Ring-Opening Reaction

| Reaction Step | Transition State | ΔG‡ (kcal/mol) |

|---|---|---|

| Initial Reduction | TS-Red | 15.2 |

| C-C Bond Cleavage | TS-Frag | 23.1 |

| Radical Trapping | TS-Trap | 19.8 |

Note: Data are hypothetical values based on computational studies of related cyclopropyl systems. acs.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods provide a powerful means to predict spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, for molecules like this compound. These predictions are vital for structure elucidation and for validating the results of theoretical conformational analyses. nih.gov

DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. bris.ac.uk The accuracy of these predictions can approach that of experimental measurements, especially when appropriate functionals and basis sets are used and solvent effects are considered. nih.govbris.ac.uk For complex molecules, comparing computationally predicted spectra for different possible stereoisomers or conformers with the experimental spectrum is a standard method for assigning the correct structure. frontiersin.org Machine learning techniques, trained on large datasets of DFT-calculated NMR parameters, are emerging as a much faster alternative to direct quantum chemical calculations, capable of predicting spectra in milliseconds with near-DFT accuracy. nih.govnih.gov

Similarly, vibrational frequencies from FT-IR and Raman spectroscopy can be computed using DFT. The calculated harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental data, which accounts for anharmonicity and systematic errors in the computational method. sphinxsai.com For α-acetyl-γ-butyrolactone, DFT calculations at the B3LYP/6-311+G(d,p) level provided vibrational assignments that closely matched experimental FT-IR and FT-Raman spectra. sphinxsai.com Discrepancies between theoretical (gas-phase) and experimental (solid or solution-phase) data can often be attributed to intermolecular interactions not present in the calculation. sphinxsai.com This comparison between predicted and measured spectra serves as a rigorous test of the accuracy of the computed molecular geometry and electronic structure. researchgate.net

Table 3: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Oxolan-2-one

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C=O | 178.5 | 177.9 | 0.6 |

| C5 (CH-O) | 81.2 | 80.8 | 0.4 |

| C2 (CH₂) | 29.1 | 29.5 | -0.4 |

| C3 (CH₂) | 22.5 | 22.3 | 0.2 |

| C4 (CH₂) | 30.8 | 30.6 | 0.2 |

Note: Data are representative and illustrate the typical accuracy of DFT-based NMR predictions. bris.ac.uknih.gov

Chemical Reactivity and Synthetic Transformations of 5 Cyclopropyloxolan 2 One

Reactivity of the Lactone Ring System

The γ-butyrolactone ring is a cyclic ester and, as such, its chemistry is dominated by reactions at the electrophilic carbonyl carbon. However, the five-membered ring is thermodynamically more stable compared to larger or smaller lactone rings, which can render it less reactive towards ring-opening polymerization under certain conditions. vot.plnih.gov Despite this inherent stability, the lactone can undergo a variety of transformations.

The carbonyl group of the lactone is susceptible to attack by a range of nucleophiles. These reactions typically proceed via a tetrahedral intermediate, leading to the opening of the lactone ring. This process is a cornerstone of lactone chemistry, providing access to a variety of γ-hydroxy-substituted carboxylic acid derivatives.

The reaction outcome is dependent on the nucleophile and the reaction conditions. For instance, basic hydrolysis with sodium hydroxide (B78521) results in the formation of the corresponding sodium γ-hydroxy carboxylate salt, which upon acidic workup yields 4-cyclopropyl-4-hydroxybutanoic acid. Similarly, reaction with alkoxides, amines, or organometallic reagents leads to the formation of esters, amides, and ketones, respectively. While five-membered lactones are generally considered non-polymerizable due to thermodynamic stability, certain functional derivatives can undergo ring-opening polymerization (ROP) under specific catalytic conditions. vot.plnih.gov

| Nucleophile (Reagent) | Reaction Conditions | Product |

|---|---|---|

| Hydroxide (e.g., NaOH, H₂O) | Aqueous base, heat | 4-Cyclopropyl-4-hydroxybutanoate salt |

| Alkoxide (e.g., NaOMe, MeOH) | Anhydrous alcohol | Methyl 4-cyclopropyl-4-hydroxybutanoate |

| Amine (e.g., R-NH₂) | Heat or catalyst | N-Alkyl-4-cyclopropyl-4-hydroxybutanamide |

| Grignard Reagent (e.g., MeMgBr) | Anhydrous ether, low temp. | 5-Cyclopropyl-5-methyl-1,5-pentanediol (after reduction of intermediate ketone) |

| Hydride (e.g., LiAlH₄) | Anhydrous ether | 1-Cyclopropylbutane-1,4-diol |

Beyond ring-opening via nucleophilic attack, the lactone moiety can undergo reduction and alkylation.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester functionality of the lactone. This reaction opens the ring to furnish the corresponding diol, 1-cyclopropylbutane-1,4-diol. Other reducing agents, including biocatalysts, have been effectively used for the reduction of substituted γ-butyrolactones, often with high stereoselectivity. nih.govacs.org

Alkylation: The α-protons (protons on the carbon adjacent to the carbonyl group) of the lactone are acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lactone enolate. researchgate.netresearchgate.net This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, to introduce substituents at the α-position. This allows for the synthesis of a range of α-substituted-5-cyclopropyloxolan-2-ones, expanding the molecular complexity. researchgate.netresearchgate.net

| Base | Electrophile | Reaction Conditions | Product |

|---|---|---|---|

| Lithium diisopropylamide (LDA) | Methyl iodide (CH₃I) | THF, -78 °C | 3-Methyl-5-cyclopropyloxolan-2-one |

| Lithium diisopropylamide (LDA) | Allyl bromide (CH₂=CHCH₂Br) | THF, -78 °C | 3-Allyl-5-cyclopropyloxolan-2-one |

| Sodium methoxide (B1231860) (MeONa) | Benzaldehyde (PhCHO) | Methanol, RT | 3-Benzylidene-5-cyclopropyloxolan-2-one (after dehydration) |

Transformations Involving the Cyclopropane (B1198618) Moiety

The cyclopropane ring is characterized by significant ring strain (approximately 27.5 kcal/mol), and its C-C bonds have substantial p-character, making it susceptible to reactions that lead to ring-opening. nih.govwikipedia.org The adjacent carbonyl group of the lactone acts as an activating group, polarizing and further weakening the proximal C-C bonds of the cyclopropane ring, thus facilitating these transformations. nih.gov

The release of inherent ring strain is a powerful thermodynamic driving force for reactions involving the cyclopropane ring. nih.gov These reactions can be initiated by electrophiles, nucleophiles, or radicals, often under thermal, photochemical, or catalytic conditions.

For cyclopropyl (B3062369) carbonyl compounds, electrophile-assisted nucleophilic ring-opening is a common pathway. researchgate.net An electrophile coordinates to the carbonyl oxygen, enhancing the electron-withdrawing nature of the lactone and promoting nucleophilic attack on one of the cyclopropyl carbons. This results in the cleavage of a C-C bond and the formation of a stable, ring-opened product. For example, reaction with acetyl methanesulfonate (B1217627) in the presence of a nucleophile like bromide can lead to a ring-opened enol acetate (B1210297). researchgate.net Copper-catalyzed ring-opening of related cyclopropanol (B106826) systems has also been demonstrated as a viable route to functionalized products. nih.gov

Activated cyclopropanes can serve as three-carbon synthons in formal cycloaddition reactions. researchgate.net The lactone group in this compound functions as an activating "acceptor" group. In the presence of a Lewis acid or transition metal catalyst, the cyclopropane can undergo a formal [3+2] cycloaddition with various π-systems (alkenes, alkynes, carbonyls) to generate five-membered rings. nih.govnih.gov For example, a photocatalytic reaction with an olefin could lead to the formation of a highly substituted spiro-cyclopentane-lactone system. nih.gov These reactions provide a powerful method for rapidly constructing complex polycyclic frameworks from simple precursors.

| Reaction Partner | Catalyst/Conditions | Expected Product Class |

|---|---|---|

| Alkene (e.g., Styrene) | Lewis Acid (e.g., Gd(OTf)₃) / Photocatalyst | Spiro[cyclopentane-1,2'-oxolan]-5'-one derivative. nih.gov |

| Enone (e.g., Methyl vinyl ketone) | Nickel catalyst (e.g., Ni(COD)₂) | Substituted spiro-cyclopentane derivative. acs.org |

| Aldehyde (e.g., Benzaldehyde) | Lewis Acid (e.g., TiCl₄) | Spiro[tetrahydrofuran-2,2'-oxolan]-5'-one derivative |

The π-character of the cyclopropane C-C bonds allows for reactions with both electrophiles and radicals.

Electrophilic Reactions: Treatment with strong electrophiles, such as protic acids (HBr) or halogens (Br₂), can initiate ring-opening. The electrophile adds to a cyclopropyl C-C bond, leading to a carbocationic intermediate that is subsequently trapped by a nucleophile. This typically results in a 1,3-difunctionalized, ring-opened product.

Radical Reactions: The cyclopropane ring can undergo radical-mediated ring-opening. beilstein-journals.org This can be initiated by the addition of a radical to the carbonyl group, or by direct homolysis of a cyclopropyl C-C bond under thermal or photochemical conditions. The resulting 1,3-diradical or distonic radical anion can be trapped or undergo further rearrangement and cyclization. beilstein-journals.orgacs.org For instance, manganese(III) acetate is a known oxidant for generating radicals that can react with activated cyclopropanes, leading to oxidative ring-opening and subsequent cyclization pathways.

Selective Functionalization and Derivatization of this compound

The unique structural arrangement of this compound, featuring a strained three-membered carbocycle adjacent to a five-membered lactone, presents a versatile platform for chemical synthesis. The distinct electronic properties and inherent reactivity of both the oxolane (lactone) ring and the cyclopropyl group allow for selective chemical transformations. This enables the targeted functionalization of the molecule to generate a diverse array of derivatives, ranging from simple analogs to complex molecular scaffolds. The strategic manipulation of these reactive sites is crucial for harnessing the synthetic potential of this compound.

Site-Selective Modifications on the Oxolane Framework

The oxolane-2-one, or γ-butyrolactone, moiety is a common structural motif that offers several avenues for selective modification. These transformations typically involve reactions at the electrophilic carbonyl carbon or the adjacent α-carbon, leading to either ring-opening or substitution.

Ring-Opening Reactions: The lactone ester bond is susceptible to cleavage by various nucleophiles. This reaction opens the ring to produce functionalized γ-hydroxy acid derivatives. The outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions employed.

Hydrolysis: Treatment with aqueous acid or base cleaves the ester bond to yield 4-cyclopropyl-4-hydroxybutanoic acid.

Aminolysis: Reaction with primary or secondary amines results in the formation of corresponding amides, 4-cyclopropyl-4-hydroxybutanamides. This is a common strategy for introducing nitrogen-containing functional groups.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to a diol, yielding 1-cyclopropylbutane-1,4-diol.

α-Functionalization: The carbon atom alpha to the carbonyl group can be deprotonated with a suitable non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is a potent nucleophile that can react with various electrophiles, allowing for the introduction of substituents at the C3 position of the oxolane ring.

Alkylation: The enolate can be alkylated with alkyl halides to introduce new carbon-carbon bonds.

Aldol (B89426) Reactions: Reaction of the enolate with aldehydes or ketones yields β-hydroxy lactones after workup.

Interactive Table: Site-Selective Modifications on the Oxolane Framework

| Reaction Type | Reagent(s) | Product Class | Notes |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻ | γ-Hydroxycarboxylic acid | Ring-opening |

| Aminolysis | RNH₂ or R₂NH | γ-Hydroxy amide | Ring-opening |

| Reduction | LiAlH₄ | Diol | Ring-opening |

| α-Alkylation | 1. LDA; 2. R-X | α-Substituted lactone | Maintains the oxolane ring |

Chemical Transformations of the Cyclopropyl Substituent

The cyclopropane ring, characterized by significant ring strain and π-character in its C-C bonds, behaves similarly to an alkene in certain reactions. dalalinstitute.com Its proximity to the electron-withdrawing lactone carbonyl group polarizes the ring, making it a "donor-acceptor" cyclopropane. scispace.com This feature enhances its reactivity towards ring-opening reactions initiated by electrophiles, nucleophiles, or radicals. nih.govbohrium.com

Electrophilic Ring-Opening: Electrophilic reagents can attack the cyclopropane ring, leading to cleavage of a C-C bond and the formation of a stabilized carbocation intermediate. dalalinstitute.com This process often occurs at the distal C-C bond (the bond furthest from the lactone) due to electronic effects from the substituent. nih.gov The subsequent capture of the carbocation by a nucleophile yields a 1,3-difunctionalized open-chain product.

Radical Ring-Opening: The cyclopropyl group can undergo ring-opening under radical conditions. researchgate.net For instance, the addition of a radical species to the cyclopropane can induce homolytic cleavage of the ring to form a more stable open-chain radical intermediate, which can then participate in further reactions. nih.gov Oxidative radical ring-opening provides a pathway to synthesize various functionalized homoallylic compounds. nih.gov

Nucleophilic Ring-Opening: In donor-acceptor cyclopropanes, the polarization of the ring facilitates nucleophilic attack, which results in ring-opening to form a stabilized carbanion. nih.govbohrium.com Subsequent protonation or reaction with an electrophile yields the final product. This reactivity is a cornerstone of using functionalized cyclopropanes as versatile building blocks in organic synthesis. nih.gov

Interactive Table: Chemical Transformations of the Cyclopropyl Substituent

| Reaction Type | Initiator | General Outcome | Key Feature |

|---|---|---|---|

| Electrophilic Ring-Opening | Electrophiles (e.g., H⁺, Br⁺) | 1,3-Difunctionalized open-chain products | Proceeds via a carbocation intermediate. nih.gov |

| Radical Ring-Opening | Radical species | Open-chain radical intermediates for further cyclization or trapping | Cleavage of the strained ring to form a more stable radical. researchgate.netnih.gov |

| Nucleophilic Ring-Opening | Nucleophiles (e.g., thiolates) | Methylene-extended Michael adducts | Facilitated by the adjacent electron-withdrawing group. nih.govbohrium.com |

Synthesis of Functionalized Analogs and Complex Scaffolds

The dual reactivity of this compound makes it an attractive starting material for the synthesis of more complex molecular architectures. By leveraging the reactivity of both the lactone and the cyclopropyl moieties, intricate scaffolds can be constructed efficiently. nih.govstorkapp.me

One powerful strategy involves using the compound in cycloaddition reactions. For example, the ring-opening of the cyclopropyl group can generate a 1,3-dipole or equivalent species, which can then participate in cycloadditions. A (3+2) cycloaddition of an azomethine ylide, for instance, can lead to the formation of complex, pyrrolidine-fused tetracyclic systems in a single, highly diastereoselective step. nih.gov Such strategies are valuable in diversity-oriented synthesis to rapidly build molecular complexity from simple precursors. rsc.org

Tandem reactions that sequentially modify both parts of the molecule can also be envisioned. For example, a nucleophilic ring-opening of the cyclopropane could be followed by an intramolecular cyclization involving the lactone-derived functionality. This approach allows for the programmed construction of bicyclic or polycyclic systems that would be challenging to assemble through other means. The ability to use this compound as a linchpin in cascade reactions highlights its utility in modern synthetic chemistry for creating novel pseudo-natural products and other complex molecular frameworks. nih.gov

Advanced Applications and Future Prospects in Organic Synthesis Research

Utility as Chiral Building Blocks in Asymmetric Synthesis

The value of chiral lactones as fundamental building blocks in the synthesis of enantiomerically pure compounds is well-established. rsc.org The presence of the cyclopropyl (B3062369) group at the stereogenic center of 5-Cyclopropyloxolan-2-one (B6236947) provides a unique combination of steric influence and latent reactivity, making it a particularly valuable chiral synthon.

Enantioenriched γ-butyrolactones are privileged structures found in a wide array of natural products with significant biological activities. nih.gov They are key intermediates in the synthesis of compounds ranging from anticancer agents to signaling molecules like strigolactones. nih.govrsc.org For instance, the synthesis of bioactive molecules such as (+)-GR24 has been achieved using a chiral multicyclic γ-lactone as a pivotal intermediate. rsc.org

While direct synthesis of a major natural product from this compound is not yet a prominent example in the literature, its potential is clear. The compound serves as a bioisostere or a structural analog for other 5-substituted lactones. The cyclopropyl group, in particular, is a motif of growing interest in medicinal chemistry for its ability to confer favorable metabolic stability and conformational rigidity. The synthesis of γ-butyrolactone hormones has enabled a quantitative understanding of their structure-activity relationships, and a diversifiable synthesis of such lactones is key to exploring the regulation of natural product biosynthesis. nih.gov The development of synthetic routes to enantioenriched this compound would provide a novel and valuable precursor for creating analogs of existing natural products, potentially leading to new therapeutic agents.

The rigid structure of this compound, combined with the multiple reactive sites, makes it an excellent scaffold for building complex molecules. The lactone can be opened to reveal a 1,4-hydroxy acid, and the α-position can be functionalized. Crucially, the cyclopropyl ring itself can participate in ring-opening reactions to introduce further complexity and stereocenters. nih.gov

Methodologies have been developed for the asymmetric synthesis of chiral δ-lactones that rely on hydroxyl-directed cyclopropanation followed by a subsequent ring-opening of the cyclopropane (B1198618). nih.gov This strategy highlights how a cyclopropyl-lactone motif can be used to control stereochemistry and build intricate molecular frameworks. The 8-oxabicyclo[3.2.1]octane core, a scaffold common in natural products, can be accessed through cycloaddition reactions, demonstrating the utility of cyclic ethers as templates for complex structures. nih.gov Similarly, this compound can serve as a starting point, where selective activation and ring-opening of the cyclopropane could lead to diverse and stereochemically rich acyclic and heterocyclic systems.

Methodological Development and Innovation

The pursuit of this compound and related chiral lactones has spurred the development of new and efficient synthetic methods, with a strong emphasis on catalysis and sustainability.

The synthesis of chiral γ-lactones has benefited immensely from advances in asymmetric catalysis. Various strategies have proven effective for creating the chiral center found in these molecules.

Key Catalytic Approaches for Chiral Lactone Synthesis

| Catalytic System | Reaction Type | Key Features |

|---|---|---|

| Ruthenium Complexes | Asymmetric Transfer Hydrogenation | High yields and excellent diastereo- and enantioselectivities for multicyclic γ-lactones from γ-keto carboxylic acids. rsc.org |

| Iridium Complexes | Asymmetric Hydrogenation | Efficient synthesis of various chiral lactones from ketoesters with superb yields and enantioselectivities (up to 99% ee). rsc.org |

| Organocatalysis | Michael Addition / Passerini Reaction | A one-pot sequence using a chiral secondary amine to produce α,γ-substituted chiral γ-lactones. acs.org |

These catalytic methods provide powerful tools for accessing enantioenriched this compound. For example, the asymmetric hydrogenation of a suitable γ-ketoester precursor using a chiral iridium or ruthenium catalyst would be a direct and highly efficient route to the target molecule.

Modern synthetic chemistry increasingly prioritizes sustainability, focusing on reducing waste, minimizing energy use, and employing renewable resources. ijnc.irrsc.org The synthesis of γ-butyrolactones is an area where green chemistry principles are being actively applied. jocpr.comresearchgate.net

A notable green approach is the use of biomass-derived raw materials. For instance, a process has been developed to synthesize γ-butyrolactone from furfural (B47365), which can be obtained from agricultural waste like corn stalks. google.com This route involves the catalytic oxidation of furfural to 2(5H)-furanone, followed by selective hydrogenation to yield the lactone. google.com Adapting such a pathway to produce this compound could involve a cyclopropanation step on a furanone intermediate or a related unsaturated precursor, aligning the synthesis with green chemistry goals. Other sustainable strategies include using water or supercritical CO2 as solvents and employing catalytic methods to reduce the need for stoichiometric reagents. jocpr.com

Exploration in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large collections, or libraries, of diverse compounds for high-throughput screening in drug discovery. wikipedia.orgnih.gov The γ-butyrolactone core is an excellent scaffold for creating such libraries due to its chemical stability and suitability for derivatization.

The synthesis of a library of γ-butyrolactone-based hormones has been used to probe structure-activity relationships with their cognate receptors. nih.gov This demonstrates the power of using a common lactone core to generate molecular diversity. This compound is an ideal candidate for similar library synthesis efforts. The lactone ring can be derivatized through reactions at the carbonyl group or at the α-carbon. Furthermore, the cyclopropyl group offers a unique point of diversification; it can be substituted or, through ring-opening reactions, can lead to a completely different class of linear or cyclic compounds. By systematically combining different building blocks at these positions, vast libraries of novel small molecules can be generated from this single chiral scaffold, accelerating the discovery of new bioactive compounds. fiveable.me

常见问题

Synthesis and Purification Strategies

Q: How can researchers synthesize 5-Cyclopropyloxolan-2-one with high purity, and what analytical techniques confirm its structural integrity? A: Synthesis involves cyclopropanation of γ-lactone precursors via transition-metal catalysis (e.g., Pd-catalyzed cyclopropane ring formation) followed by lactonization. Purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Structural validation requires ¹H/¹³C NMR to identify cyclopropyl protons (δ 0.5–1.5 ppm) and lactone carbonyl (δ ~170 ppm). FT-IR confirms the lactone C=O stretch (~1740 cm⁻¹), while HRMS validates molecular mass. Purity assessment via HPLC-UV (C18 column, acetonitrile/water) should exceed 95% .

Advanced Characterization Techniques

Q: What advanced methods distinguish this compound from structural analogs, particularly in resolving cyclopropyl conformers? A: Variable-temperature NMR (VT-NMR, 400–600 MHz) at -40°C to -80°C resolves dynamic cyclopropyl proton splitting. 2D NMR (HSQC, HMBC) maps through-space coupling between cyclopropyl protons and lactone oxygen. X-ray crystallography quantifies ring puckering (C5-C6-C7 dihedral angles). Computational IR spectra (B3LYP/6-31G*) validate minor conformers .

Reactivity Profiling

Q: How should researchers investigate the ring-opening reactivity of this compound under nucleophilic conditions? A: Kinetic studies using nucleophiles (e.g., amines) in THF/DMF at 25–80°C, monitored via in situ FT-IR (C=O band disappearance at 1740 → 1640 cm⁻¹). Quench aliquots for LC-MS to identify intermediates. Compare activation parameters (ΔH‡, ΔS‡) with non-cyclopropyl analogs to quantify ring strain effects. Control for epoxide byproducts using peroxide-free solvents .

Biological Activity Screening

Q: How to design enzyme inhibition assays for evaluating this compound’s activity against serine hydrolases? A: Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) in 96-well plates with recombinant enzymes (0.1–10 μM compound). Pre-incubate (15–30 min) to assess time-dependence. Determine IC50 via 8-point dose-response curves (0.1 nM–100 μM). Counter-screen against CYP isoforms (3A4, 2D6) for selectivity. Validate hits using SPR for binding kinetics (ka, kd) .

Computational Modeling

Q: What quantum mechanical methods predict stereoelectronic effects of the cyclopropyl group on reactivity? A: DFT calculations (M06-2X/cc-pVTZ) map frontier molecular orbitals (HOMO/LUMO) and Walsh orbital interactions. NBO analysis quantifies hyperconjugation between cyclopropyl σ-bonds and lactone carbonyl. MD simulations (AMBER) in explicit solvents reveal solvent-cavity effects. Validate via DP4 probability analysis of computed vs. experimental NMR shifts .

Stability Profiling

Q: What protocols ensure accurate shelf-life determination for this compound under laboratory conditions? A: Accelerated stability testing per ICH Q1A(R2): 40°C/75% RH for 6 months with monthly HPLC purity checks. Photostability under ICH Q1B (1.2 million lux hours UV). Solution stability in DMSO-d6 (0.1 M) monitored via ¹H NMR (δ 4.5–5.0 ppm multiplet). Forced degradation (0.1N HCl/NaOH, H2O2) identifies breakdown pathways .

Resolving Contradictory Bioactivity Data

Q: How to reconcile discrepancies in reported cytotoxicity across cell lines? A: Standardize assays using NCI-60 cell lines under identical conditions (10% FBS, 37°C/5% CO2). Verify solubility (DMSO ≤0.1%) via dynamic light scattering. Confirm compound stability with LC-MS/MS over 72h. RNA-seq profiling identifies biomarker genes (e.g., ABC transporters). Independent replication with blinded samples validates results .

Polymer Applications

Q: What copolymerization strategies optimize this compound’s incorporation into biodegradable polyesters? A: Ring-opening polymerization (ROP) with Sn(Oct)₂ (0.5 mol%) at 120°C under argon. Co-feed with ε-caprolactone (50:50 molar ratio) to balance rigidity. Monitor conversion via ¹H NMR (δ 4.3 vs 4.1 ppm). Characterize thermal properties via DSC (Tg, Tm) and TGA. Assess hydrolytic degradation in PBS (pH 7.4) via GPC tracking of Mn reduction .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。